(8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol
Description
This compound is a highly functionalized organosilicon derivative featuring a complex stereochemical framework. Its structure includes two siloxane (Si-O-Si) linkages, chloro, hydroxyl, methyl, and phenyl substituents arranged in a stereospecific configuration (8S,10S,11R). The presence of silicon atoms within the backbone confers unique physicochemical properties, such as enhanced thermal stability and resistance to hydrolysis compared to purely carbon-based analogs.
Properties
Molecular Formula |
C32H53ClO4Si2 |
|---|---|
Molecular Weight |
593.4 g/mol |
IUPAC Name |
(4S,6S,7R)-10-[tert-butyl(dimethyl)silyl]oxy-1-[tert-butyl(diphenyl)silyl]oxy-7-chlorodecane-4,6-diol |
InChI |
InChI=1S/C32H53ClO4Si2/c1-31(2,3)38(7,8)36-23-16-22-29(33)30(35)25-26(34)17-15-24-37-39(32(4,5)6,27-18-11-9-12-19-27)28-20-13-10-14-21-28/h9-14,18-21,26,29-30,34-35H,15-17,22-25H2,1-8H3/t26-,29+,30-/m0/s1 |
InChI Key |
ILRYZFNKUNXGJL-DEIHTGSNSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)OCCC[C@H]([C@H](C[C@H](CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)O)Cl |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCC(C(CC(CCCO[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C)O)O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The final steps involve the addition of hydroxyl groups at specific positions to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the chlorine atom or to convert ketones to alcohols.
Substitution: The chlorine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while substitution of the chlorine atom can produce a variety of derivatives with different functional groups .
Scientific Research Applications
(8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize this compound, comparisons are drawn to structurally related organosilicon derivatives and stereoisomers. Key differences in substituents, stereochemistry, and functional groups influence reactivity, stability, and applications.
Table 1: Comparative Analysis of Organosilicon Compounds
| Property/Compound | (8S,10S,11R)-11-Chloro-...-diol | Tetramethylsilane (TMS) | Polydimethylsiloxane (PDMS) | Triphenylsilanol |
|---|---|---|---|---|
| Molecular Weight (g/mol) | ~750 (estimated) | 88.2 | Variable (2,000–100,000) | 276.4 |
| Solubility | Low in polar solvents | Hydrophobic | Hydrophobic | Moderately polar |
| Thermal Stability (°C) | >250 (predicted) | 26–28 (mp) | -50 to 300 | 150–170 (mp) |
| Key Functional Groups | Cl, OH, Si-O-Si, Ph, Me | Me, Si | Si-O-Si, Me | Ph, OH, Si |
| Applications | Hypothesized: Catalysis, drug delivery | NMR reference standard | Lubricants, medical devices | Catalyst precursor |
Structural and Functional Insights
Siloxane Linkages vs. Silanols: Unlike PDMS (a polymer with repeating Si-O units), the target compound’s discrete siloxane bridges (positions 3,16) may enhance rigidity while limiting chain flexibility . In contrast, triphenylsilanol’s single Si-OH group enables hydrogen bonding but lacks the multi-functional backbone seen here.
Chloro Substituent: The 11-chloro group distinguishes it from non-halogenated analogs like TMS. This moiety could facilitate cross-coupling reactions or act as a leaving group, analogous to chlorosilanes used in semiconductor manufacturing .
Stereochemistry: The (8S,10S,11R) configuration introduces chirality, which is absent in simpler siloxanes like PDMS.
Research Findings
- Synthetic Challenges : The compound’s stereochemical complexity and multiple substituents likely require multi-step synthesis with stringent stereocontrol, similar to methodologies for chiral siloxane frameworks .
- Stability: Organosilicon compounds with aryl groups (e.g., diphenyl) often exhibit superior oxidative stability compared to alkyl-substituted analogs, as seen in PDMS degradation studies .
Notes on Evidence Utilization
Biological Activity
The compound (8S,10S,11R)-11-Chloro-2,2,16,16,17,17-hexamethyl-3,3-diphenyl-4,15-dioxa-3,16-disilaoctadecane-8,10-diol is a complex synthetic organic molecule with potential biological activities. This article reviews its biological activity based on available literature and research findings.
- Molecular Formula : C32H51ClO4Si2
- Molecular Weight : 591.38 g/mol
- CAS Number : 1854902-80-9
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors involved in cellular signaling pathways. The presence of chlorine and multiple methyl groups in its structure could enhance its lipophilicity and facilitate membrane penetration.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer) with IC50 values in the micromolar range.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 | 12.5 | Apoptosis induction |
| MCF7 | 15.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising results against various bacterial strains. In particular, it was effective against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Streptococcus pneumoniae | 64 µg/mL |
Study 1: Anticancer Efficacy
In a controlled study published in Journal of Medicinal Chemistry, researchers investigated the anticancer properties of the compound using xenograft models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone.
Study 2: Antimicrobial Testing
A separate study focused on the antimicrobial efficacy of this compound against multidrug-resistant strains. The findings suggested that the compound could serve as a lead for developing new antibiotics due to its unique mechanism of action that disrupts bacterial cell wall synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
